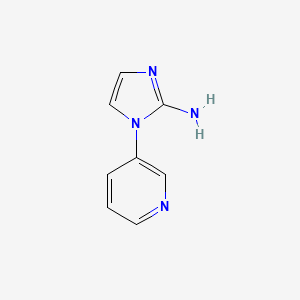

1-(Pyridin-3-yl)-1H-imidazol-2-amine

Description

Overview of Imidazole (B134444) and Pyridine (B92270) Heterocyclic Scaffolds in Drug Discovery

Imidazole and pyridine rings are among the most prevalent heterocyclic systems found in pharmaceuticals. nih.gov Their widespread use is a testament to their versatile chemical properties and their ability to engage in meaningful interactions with biological targets.

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a crucial component of many biologically important molecules, including the amino acid histidine and nucleic acids. researchgate.net This scaffold is valued in drug design for its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions within enzyme active sites. doi.org Its aromatic and polar nature can enhance the solubility and pharmacokinetic profiles of drug candidates. researchgate.net Consequently, imidazole derivatives have been developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory activities. doi.org

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is an isostere of benzene (B151609) and is found in numerous natural products, including vitamins like niacin (Vitamin B3) and alkaloids. nih.govrsc.org In medicinal chemistry, the pyridine nucleus is often incorporated into drug candidates to improve potency, metabolic stability, permeability, and protein-binding characteristics. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and interaction with biological targets. researchgate.net Pyridine derivatives are integral to a broad spectrum of marketed drugs used as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

The fusion or linking of these two powerful scaffolds, as seen in 1-(Pyridin-3-yl)-1H-imidazol-2-amine, is a deliberate strategy in drug design aimed at creating hybrid molecules that may exhibit unique or enhanced biological activities. researchgate.netnih.gov

Significance of Nitrogen-Containing Heterocycles as Pharmacophores

Nitrogen-containing heterocycles are arguably the most significant structural class in pharmaceutical science. An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.gov Their prevalence stems from the unique physicochemical properties conferred by the nitrogen atom(s).

As pharmacophores—the essential molecular features responsible for a drug's biological activity—nitrogen heterocycles offer several advantages:

Versatile Interactions: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to proteins and nucleic acids. researchgate.net Depending on the ring system, nitrogen atoms can also participate in protonation, leading to ionic interactions.

Modulation of Physicochemical Properties: The inclusion of nitrogen atoms in an aromatic ring alters its electronic distribution, influencing properties like lipophilicity, solubility, and metabolic stability. This allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Structural Mimicry: Nitrogen heterocycles can act as bioisosteres (substitutes) for other functional groups, such as amide bonds or phenyl rings, while introducing new interaction points. researchgate.net This can lead to improved selectivity and potency.

Scaffolding for Diversity: These rings provide a rigid and defined three-dimensional framework upon which various substituents can be placed, enabling the systematic exploration of structure-activity relationships (SAR). rsc.org

The combination of the 2-aminoimidazole and the 3-substituted pyridine moieties in this compound creates a molecule with multiple points for potential biological interactions, making it a rich pharmacophoric unit for therapeutic exploration.

Contextualization of this compound within Emerging Therapeutic Chemotypes

While specific research on the biological activity of this compound is limited in publicly available literature, its structural components place it firmly within chemotypes of significant interest in contemporary drug discovery. The molecule can be analyzed as a hybrid of two key pharmacophores: the 2-aminoimidazole (2-AI) core and a 3-substituted pyridine ring.

2-Aminoimidazole (2-AI) Derivatives: The 2-AI scaffold is a key structural element in a wide range of bioactive molecules, including marine alkaloids with potent anti-biofilm activity. researchgate.net In medicinal chemistry, 2-AI derivatives are being actively investigated for a variety of therapeutic applications. They have been shown to disrupt bacterial biofilm formation and can even resensitize multidrug-resistant bacteria to existing antibiotics. nih.gov Beyond antibacterial applications, the 2-AI moiety is explored for its potential in treating cancer, inflammation, and viral infections. researchgate.net

Pyridine-Imidazole Hybrids: The strategic combination of pyridine and imidazole rings has yielded compounds with significant therapeutic potential, particularly in oncology. Research has shown that pyridine-imidazole hybrids can act as anticancer agents through mechanisms such as DNA intercalation. doi.org Other studies have identified novel imidazole-pyridine hybrids as potent inhibitors of specific protein kinases, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β), which is implicated in hepatocellular carcinoma. nih.gov The additive effect of combining these two heterocyclic rings can lead to compounds with potent and selective antitumor activity against various cancer cell lines. nih.gov

Given these precedents, this compound can be contextualized as a potential candidate for development in areas such as oncology and infectious diseases. Its structure represents a logical combination of pharmacophoric elements known to be effective in these fields. The table below summarizes the observed biological activities of related, though more complex, pyridine-imidazole hybrid compounds, illustrating the therapeutic potential of this chemotype.

| Compound Class | Biological Target / Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Imidazole-Pyridine Hybrids | Glycogen Synthase Kinase-3β (GSK-3β) Inhibition | Anticancer (Hepatocellular Carcinoma) | nih.gov |

| Thiazolyl Imidazo[1,2-a] Pyridine Derivatives | Inhibition of Tumor Cell Growth | Anticancer | rsc.org |

| Imidazo[1,2-a] Pyridine-Pyridine Derivatives | FLT3-ITD Kinase Inhibition | Anticancer (Leukemia) | nih.gov |

| 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Derivatives | Antibacterial and Antifungal Activity | Infectious Diseases | researchgate.net |

| 3-Aminoimidazo[1,2-α]pyridine Derivatives | Cytotoxicity against Cancer Cell Lines (e.g., HT-29) | Anticancer | nih.gov |

| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives | Antibacterial Activity (Gram-positive bacteria) | Infectious Diseases | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCBRWIFXAIXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity and Pharmacological Investigations of 1 Pyridin 3 Yl 1h Imidazol 2 Amine Analogues

Assessment of Antiproliferative and Anticancer Activities

The development of novel anticancer agents is a critical area of medicinal chemistry. Analogues featuring the pyridine-imidazole scaffold, such as imidazo[1,2-a]pyridines and benzimidazoles, have demonstrated significant potential in this domain through various mechanisms of action. mdpi.comwaocp.org

A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Numerous studies have shown that pyridine (B92270) and imidazole-containing analogues exhibit potent antiproliferative activity.

For instance, a series of novel imidazo[1,2-a]pyridine (B132010) derivatives (IMPAs) demonstrated marked cytotoxicity against the A549 non-small cell lung cancer (NSCLC) cell line. nih.gov Similarly, three specific imidazo[1,2-a]pyridine compounds, designated IP-5, IP-6, and IP-7, were tested against the HCC1937 breast cancer cell line, with IP-5 and IP-6 showing strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. waocp.org Another study synthesized (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives and found that compound 8l had significant cytotoxic activity against MDA-MB-231 (breast) and 4T1 (breast) cancer cells, with IC50 values of 3.26 µM and 5.96 µM, respectively. nih.gov These compounds were noted to be less cytotoxic to normal human breast epithelial cells (MCF10A). nih.gov

Further research on imidazo[2,1-b]thiazole (B1210989) derivatives revealed that compound 5l was a potential inhibitor of the MDA-MB-231 breast cancer cell line with an IC50 of 1.4 µM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). nih.gov This compound showed greater selectivity for MDA-MB-231 over the HepG2 liver cancer cell line (IC50 = 22.6 µM). nih.gov Additionally, new dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives showed good cytotoxic activity in several leukemia cell lines (HEL, K-562, HL-60) with IC50 values ranging from 0.70 to 3.30 µM. nih.govulpgc.es

| Compound Type | Specific Analogue | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 | Breast | 45 | waocp.org |

| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 | Breast | 47.7 | waocp.org |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | 8l | MDA-MB-231 | Breast | 3.26 | nih.gov |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | 8l | 4T1 | Breast | 5.96 | nih.gov |

| Imidazo[2,1-b]thiazole | 5l | MDA-MB-231 | Breast | 1.4 | nih.gov |

| Imidazo[2,1-b]thiazole | 5l | HepG2 | Liver | 22.6 | nih.gov |

| Dihydro-1H-pyrazolo[1,3-b]pyridine | 4a | HL-60 | Leukemia | 0.70 | ulpgc.es |

| Dihydro-1H-pyrazolo[1,3-b]pyridine | 4k | K-562 | Leukemia | 0.92 | nih.gov |

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogues of this compound have been investigated for their ability to inhibit various kinases involved in cancer progression.

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were designed as inhibitors of the V600E mutant of BRAF kinase. nih.gov Among these, compounds 12e , 12i , and 12l showed the strongest inhibitory activity, with compound 12l exhibiting the lowest IC50 value of 0.49 µM against V600E BRAF. nih.gov

Other studies have focused on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues were identified as potent candidates for inhibiting overexpressed CDK2. rsc.org Computational studies revealed that these analogues have strong binding affinities and establish robust inhibitory interactions within the CDK2 active site. rsc.org Specifically, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been documented as potent and selective inhibitors of Cdk1. nih.gov

The Insulin-like Growth Factor 1-Receptor (IGF-1R) is another important target in cancer therapy. Research has led to the discovery of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives as inhibitors of IGF-1R. nih.gov Structure-activity relationship (SAR) studies showed that adding amine-containing side chains to the pyridone ring significantly enhanced the enzyme potency. nih.gov Further optimization to improve solubility and reduce metabolic liabilities led to the identification of related compounds with in vivo efficacy in animal models. nih.gov

| Compound Type | Specific Analogue | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | 12l | V600E BRAF | 0.49 | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | 12i | V600E BRAF | 0.53 | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | 12e | V600E BRAF | 0.62 | nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine | NPPA3 | CDK2 | -68.23 kcal·mol⁻¹ (Binding Affinity) | rsc.org |

| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one | Not Specified | IGF-1R | Potent Inhibition | nih.gov |

Understanding the cellular mechanisms by which potential anticancer compounds exert their effects is crucial for their development. For pyridine-imidazole analogues, the primary mechanisms identified are the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle.

Studies on imidazo[1,2-a]pyridine derivatives in non-small cell lung cancer cells showed they induce apoptosis by increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress leads to an impairment of the mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins like BAX, and a decrease in anti-apoptotic proteins like BCL2, ultimately activating caspases-9 and -3. nih.govresearchgate.net Similarly, pyrazolopyridine analogues tested on MCF-7 breast cancer cells significantly increased levels of Bax and caspase 3 while decreasing Bcl-2. researchgate.net

In addition to apoptosis, these compounds often cause cell cycle arrest. The imidazo[1,2-a]pyridine derivatives promoted p53-mediated cell cycle arrest. researchgate.net The pyrazolopyridine analogue 8a was found to arrest the MCF-7 cell cycle at the G2/M phase. researchgate.net In another study, the benzimidazole (B57391) derivative 8l caused cells to arrest in the G0/G1 phase of the cell cycle in MDA-MB-231 breast cancer cells. nih.gov This was accompanied by the activation of caspase-3 and increased expression of cleaved PARP, both hallmarks of apoptosis. nih.gov

Evaluation of Antimicrobial Properties

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including those with pyridine and imidazole (B134444) moieties, have long been recognized for their antimicrobial potential. nih.gov

Analogues of this compound have been evaluated against a range of bacterial pathogens. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that several compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Another investigation of N-pyridin-3-yl-benzenesulfonamide showed significant activity against both Gram-positive (S. aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net

Research on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and their derivatives also demonstrated effectiveness against Gram-positive bacteria (S. aureus and Bacillus subtilis) and Gram-negative bacteria (E. coli and Pseudomonas aeruginosa). researchgate.net Furthermore, lipophilic 3-[1-(1-adamantylmethyl)-5-methyl-1H-imidazol-2-yl]pyridine exhibited activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. x-mol.com

| Compound Type | Specific Analogue | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Lipophilic imidazolylpyridine | IIIa | S. aureus | Positive | 16 | x-mol.com |

| Lipophilic imidazolylpyridine | IIId | M. tuberculosis | N/A | 6.2 | x-mol.com |

| 3-(pyridin-3-yl)-2-oxazolidinone | 21d | S. aureus (ATCC25923) | Positive | 2 | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone | 21d | S. pneumoniae (ATCC49619) | Positive | 0.5 | nih.gov |

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole | 5b | S. aureus (NCIM 5022) | Positive | 100 | researchgate.net |

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole | 5b | E. coli (NCIM 2036) | Negative | 200 | researchgate.net |

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole | 5c | B. subtilis (NCIM 2545) | Positive | 100 | researchgate.net |

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole | 5c | P. aeruginosa (NCIM 2036) | Negative | 200 | researchgate.net |

In addition to antibacterial properties, many pyridine-imidazole derivatives have shown promising activity against pathogenic fungi. A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were evaluated for antifungal activity, with some showing potent inhibition of fungal growth at low concentrations. researchgate.net For example, one ester derivative displayed a MIC value of 0.125 µg/mL against Candida albicans, and another was potent against resistant Candida strains with a MIC of 0.25 µg/mL. researchgate.net

Benzimidazole-pyridine hybrids have also been synthesized and tested, with compounds bearing chloro and hydroxy groups showing excellent activity against fungi such as C. albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Furthermore, novel pyrazole (B372694) analogues containing an aryl trifluoromethoxy group were synthesized and evaluated against six plant pathogenic fungi, with compound 1v showing the highest activity against Fusarium graminearum with an EC50 value of 0.0530 µM, comparable to the commercial fungicide pyraclostrobin. mdpi.com

| Compound Type | Specific Analogue | Fungal Strain | Activity (MIC or EC50) | Reference |

|---|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethanol ester | 15 | Candida albicans | 0.125 µg/mL (MIC) | researchgate.net |

| 2-(1H-imidazol-1-yl)-1-phenylethanol ester | 19 | Resistant Candida sp. | 0.25 µg/mL (MIC) | researchgate.net |

| Benzimidazole-2-pyridone hybrid | Not Specified | C. albicans | Excellent Activity | nih.gov |

| Benzimidazole-2-pyridone hybrid | Not Specified | A. niger | Excellent Activity | nih.gov |

| Pyrazole analogue | 1v | F. graminearum | 0.0530 µM (EC50) | mdpi.com |

Investigations into Anti-inflammatory Potential

Analogues based on pyridinyl-imidazole and structurally related scaffolds, such as pyridazines, have been the subject of significant preclinical investigation for their anti-inflammatory properties. A primary focus of this research has been the inhibition of mitogen-activated protein kinase p38 (p38 MAPK), a key enzyme in the inflammatory cascade. Trisubstituted pyridazines, for instance, have been synthesized and evaluated as in vitro inhibitors of p38 MAPK. nih.gov Studies revealed that specific isomers, particularly those with an aryl group alpha and a heteroaryl group beta to the nitrogen atom at the 2-position of the pyridazine (B1198779) core, demonstrated notable activity. nih.gov Further substitution at the 6-position with various dialkylamino groups yielded a series of inhibitors with potent in vitro activity, showing IC50 values in the range of 1-20 nM. nih.gov

In another study, a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and assessed for their ability to inhibit p38 MAP kinase. nih.gov Among the synthesized compounds, several exhibited substantial anti-inflammatory activity in an albumin denaturation assay. nih.gov Compound AA6 was identified as having considerable p38 kinase inhibitory activity, with an IC50 value of 403.57 ± 6.35 nM, compared to the reference drug adezmapimod (SB203580), which had an IC50 of 222.44 ± 5.98 nM. nih.gov

| Compound Class | Specific Analogue | Target | Inhibitory Activity (IC50) | Source |

|---|---|---|---|---|

| Trisubstituted Pyridazines | Dialkylamino-substituted derivatives | p38 MAPK | 1-20 nM | nih.gov |

| N-substituted Imidazole Amides | AA6 | p38 MAPK | 403.57 ± 6.35 nM | nih.gov |

| Pyridinyl-imidazole | SB-203580 | p38 MAPK | 222.44 ± 5.98 nM (Reference) | nih.govresearchgate.net |

Modulation of Inflammatory Pathways and Associated Targets

The anti-inflammatory effects of pyridinyl-imidazole analogues are primarily attributed to their modulation of the p38 MAPK signaling pathway. researchgate.net The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net Compounds like SB-203580 , a well-characterized pyridinyl-imidazole derivative, act as competitive inhibitors at the ATP-binding pocket of p38 MAPK. researchgate.netmdpi.com This binding prevents the phosphorylation and activation of downstream targets, thereby suppressing the synthesis and release of these key inflammatory mediators. researchgate.net Crystallographic data confirms that the interaction involves the formation of a hydrogen bond from the pyridine nitrogen atom to the backbone NH of Met109 in the hinge region of the kinase, with additional stabilization from hydrophobic interactions. mdpi.com This mechanism of action underscores the potential of this chemical scaffold in controlling inflammatory responses driven by the p38 MAPK cascade.

Studies on Antiparasitic Efficacy (e.g., Visceral Leishmaniasis)

The imidazo[1,2-a]pyridine scaffold, a close analogue of this compound, has emerged as a promising pharmacophore in the search for new treatments for visceral leishmaniasis (VL), a neglected tropical disease caused by Leishmania parasites. nih.govrsc.org A number of preclinical studies have demonstrated the potent in vitro activity of these compounds against different Leishmania species.

A series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives were synthesized and evaluated, identifying compound 5 as a hit molecule with good antileishmanial activity against L. donovani, L. infantum, and L. major (IC50 = 1–2.1 μM) and low cytotoxicity for human HepG2 cells. acs.org Similarly, investigations into imidazo[1,2-a]pyrimidine (B1208166) derivatives revealed that compound 24 was highly effective against Leishmania amazonensis, showing an IC50 value of 6.63 μM against the clinically relevant amastigote form, which was approximately twice as active as the reference drug miltefosine. nih.gov

Further studies on a series of imidazo[1,2-a]pyridine (IMPA) derivatives against L. donovani promastigotes identified several compounds with significant activity. tezu.ernet.in Specifically, IMPA-2 and IMPA-12 showed potent antileishmanial effects with IC50 values of 7.03 ±0.84 µM and 5.58 ± 0.74 µM, respectively, while exhibiting insignificant cytotoxicity against human THP-1 macrophage host cells. tezu.ernet.in The mechanism of action for these compounds appears to involve the induction of apoptosis-like cell death in the parasites, potentially mediated by the generation of reactive oxygen species (ROS). tezu.ernet.in

| Compound Class | Analogue | Leishmania Species | Parasite Stage | Activity (IC50) | Source |

|---|---|---|---|---|---|

| 3-Nitroimidazo[1,2-a]pyridine | Compound 5 | L. donovani, L. infantum, L. major | Not Specified | 1-2.1 μM | acs.org |

| Imidazo[1,2-a]pyrimidine | Compound 24 | L. amazonensis | Amastigote | 6.63 μM | nih.gov |

| Imidazo[1,2-a]pyridine (IMPA) | IMPA-2 | L. donovani | Promastigote | 7.03 ± 0.84 µM | tezu.ernet.in |

| Imidazo[1,2-a]pyridine (IMPA) | IMPA-12 | L. donovani | Promastigote | 5.58 ± 0.74 µM | tezu.ernet.in |

| Imidazo[1,2-a]pyridine | Compound A | L. donovani | Promastigote | 1.8 μM | rsc.org |

Other Pharmacological Activities in Preclinical Models

Receptor Antagonism/Agonism (e.g., 5-HT3 receptor, Histamine (B1213489) H3 Receptor)

Analogues of this compound have been investigated for their activity at key neurotransmitter receptors, particularly the histamine H3 and serotonin (B10506) 5-HT3 receptors.

Histamine H3 Receptor (H3R): The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and attentional disorders. researchgate.netwikipedia.org Pyridazinone derivatives have been identified as potent H3R antagonists. researchgate.netnih.gov One such compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant) , displayed high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors. researchgate.net This class of compounds demonstrates excellent selectivity over other histamine receptor subtypes. researchgate.net Similarly, dual-target piperidine-based ligands have been developed that show high affinity for H3 receptors, with Ki values often below 100 nM. acs.org

5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and gastrointestinal motility. wikipedia.orgdrugs.com Antagonists at this receptor are widely used as antiemetics. wikipedia.org While direct data on this compound is limited, related structures containing the methyl-imidazole moiety are potent 5-HT3 antagonists. For example, cilansetron , a 1,7-annelated indole (B1671886) derivative, exhibits very high affinity for the 5-HT3 receptor with a Ki value of 0.19 nM. nih.gov The structure combines a heteroaromatic system and a basic nitrogen center, features considered essential for binding. nih.gov Other studies have shown that various imidazoline (B1206853) compounds can inhibit 5-HT3 receptor function, although their direct binding affinity for the receptor's recognition site is often in the micromolar range. nih.gov

| Compound Class | Analogue | Target Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| Pyridazinone | Irdabisant | Histamine H3 (human) | 2.0 nM | researchgate.net |

| Pyridazinone | Irdabisant | Histamine H3 (rat) | 7.2 nM | researchgate.net |

| 1,7-Annelated Indole | Cilansetron | 5-HT3 | 0.19 nM | nih.gov |

| Piperidine Derivatives | Various | Histamine H3 | < 100 nM | acs.org |

Modulation of Specific Biomarkers (e.g., Amyloid-β lowering)

The aggregation of the amyloid β-peptide (Aβ) is a central event in the pathogenesis of Alzheimer's disease (AD). nih.govnih.gov Several studies have explored pyridine- and imidazole-containing compounds for their ability to interfere with this process.

A pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) , has been shown to inhibit both self-induced and metal-induced Aβ aggregation in vitro, as confirmed by methods including Thioflavin T fluorescence and transmission electron microscopy. nih.gov In vivo studies using a transgenic C. elegans model demonstrated that PAT could alleviate Aβ-induced paralysis and reduce the production of reactive oxygen species. nih.gov Furthermore, in an APP/PS1 mouse model of AD, treatment with PAT was found to significantly improve memory and cognitive ability in the Morris water maze test. nih.gov

Other related scaffolds have also shown promise. Dual-function triazole-pyridine derivatives have been developed that can limit metal-induced Aβ aggregation. rsc.org The imidazole moiety itself, present in the natural dipeptide carnosine , has been shown to inhibit the fibrillation and toxicity of Aβ, partly through its metal ion chelation properties. nih.gov These findings suggest that compounds containing pyridine and imidazole motifs can effectively counteract Aβ toxicity, representing a potential therapeutic strategy for Alzheimer's disease. nih.gov

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl 1h Imidazol 2 Amine Derivatives

Elucidation of Key Structural Features for Biological Potency

A complete understanding of the key structural features of 1-(Pyridin-3-yl)-1H-imidazol-2-amine derivatives that are essential for biological potency remains largely theoretical without specific experimental evidence.

Impact of Substituent Electronic and Steric Properties on Activity

While no direct studies on this compound were identified, general principles from related heterocyclic compounds suggest that the electronic and steric nature of substituents on both the pyridine (B92270) and imidazole (B134444) rings would critically influence activity. For instance, in other pyridine-containing series, the introduction of electron-donating groups has been shown to modulate biological activity. Similarly, the size and placement of substituents (steric effects) can dictate the molecule's ability to fit into a target's binding site. However, without specific data points (e.g., IC50 or Ki values for a series of derivatives), it is impossible to construct a quantitative SAR model for this compound.

Effects of Imidazole and Pyridine Ring Modifications on Activity Profiles

Systematic modification of the core heterocyclic rings is a standard strategy in medicinal chemistry to probe SAR. For the this compound scaffold, this could involve:

Positional Isomerism: Moving the point of attachment on the pyridine ring (e.g., to the 2- or 4-position) or the imidazole ring.

Ring Substitution: Introducing various substituents onto the carbon or nitrogen atoms of either ring. For example, research on 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors showed that installing amine-containing side chains on the pyridone ring significantly enhanced enzyme potency.

Bioisosteric Replacement: Replacing the imidazole or pyridine ring with other heterocycles (e.g., pyrazole (B372694), oxazole, or pyrimidine) to alter properties like basicity, hydrogen bonding capacity, and metabolic stability.

The impact of these modifications on the activity profile of this compound derivatives cannot be detailed without experimental testing against specific biological targets.

Computational Chemistry and Molecular Modeling of 1 Pyridin 3 Yl 1h Imidazol 2 Amine and Analogues

Ligand-Protein Interaction Analysis

Understanding how a ligand interacts with its protein target is fundamental to drug discovery. Ligand-protein interaction analysis encompasses a variety of computational methods to predict the binding mode, affinity, and stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is crucial for predicting the binding mode and estimating the binding affinity of ligands like 1-(Pyridin-3-yl)-1H-imidazol-2-amine and its analogues within the active site of a target protein.

Research on analogous compounds, such as imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, has utilized molecular docking to elucidate their binding to potential targets like the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB). nih.gov In these simulations, the ligands are docked into the active site of the receptor to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, which are crucial for stabilizing the ligand-protein complex. openpharmaceuticalsciencesjournal.com The results of docking studies are often expressed as a binding affinity or docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted binding. For example, docking studies of N-(2-phenoxy)ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) (IPA) ligands with a modeled QcrB protein showed binding affinity values ranging from -6.5 to -10.1 kcal/mol. nih.gov Similarly, docking of other imidazole (B134444) derivatives against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase has been performed to understand their antimicrobial properties. arabjchem.org These studies help in identifying the most promising candidates for further development and provide a structural basis for their mechanism of action. researchgate.net

Table 1: Representative Molecular Docking Results for Imidazole Analogues This table is interactive and represents typical data found in docking studies.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| Analogue A | QcrB | -9.8 | TYR31, HIS54, PHE12 | 2 |

| Analogue B | Pantothenate Synthetase | -8.5 | GLY158, MET195, PRO38 | 3 |

| Analogue C | Lumazine Synthase | -7.9 | VAL8, GLY45, LYS98 | 1 |

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules, offering insights into the conformational stability of the complex and the dynamics of the interactions. ajchem-a.com

For analogues of this compound, MD simulations can be performed to validate the stability of the binding pose predicted by docking. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. researchgate.net Analysis of hydrogen bond occupancy and Solvent Accessible Surface Area (SASA) throughout the simulation further characterizes the interaction dynamics. ajchem-a.com A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand over the simulation period. researchgate.net

Table 2: Summary of Typical Molecular Dynamics Simulation Analysis This table is interactive and summarizes common outputs from MD simulations.

| Simulation Parameter | Description | Typical Observation for a Stable Complex |

|---|---|---|

| RMSD (Protein) | Measures the average deviation of the protein backbone atoms from the initial structure. | Plateauing at a low value (e.g., < 3 Å) after an initial equilibration period. |

| RMSD (Ligand) | Measures the average deviation of the ligand's heavy atoms relative to the protein's active site. | Remaining stable and low, indicating a consistent binding pose. |

| RMSF | Measures the fluctuation of individual amino acid residues. | Higher fluctuations in loop regions, lower in secondary structures and the active site. |

In cases where the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. nih.gov This computational technique constructs a 3D model of a target protein using its amino acid sequence and an experimentally determined structure of a homologous protein (the template). nih.gov

This approach has been successfully applied to study the targets of imidazole-containing compounds. For instance, when the crystal structure of M. tuberculosis QcrB was unavailable, a homology model was built using the X-ray structure of QcrB from M. smegmatis as a template. nih.gov The quality of the generated model is then rigorously assessed and validated using various tools before it is used for subsequent molecular docking or dynamics simulations. nih.gov Homology modeling is a critical first step in structure-based drug design when an experimental receptor structure is lacking, enabling the investigation of ligand-protein interactions for novel targets. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These calculations provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scirp.org For this compound and its analogues, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and determine the ground-state electronic properties. researchgate.netnih.gov

These calculations yield optimized structural parameters, including bond lengths and angles, and provide insights into the distribution of electron density within the molecule. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding and predicting how the molecule will interact with other molecules, including its biological target. scirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. thaiscience.info The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. thaiscience.infoirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. irjweb.com For example, chemical hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com This analysis helps to rationalize the chemical behavior of this compound and its analogues, aiding in the design of compounds with desired reactivity profiles. scirp.org

Table 3: Representative Global Reactivity Descriptors from DFT Calculations This table is interactive and shows example quantum chemical data.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.30 | Ability to donate electrons |

| LUMO Energy (ELUMO) | - | -1.81 | Ability to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.49 | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / (2η) | 0.22 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.06 | Power to attract electrons |

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its chemical reactivity and intermolecular interactions. nih.gov The MESP map illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of a molecule. These maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) that are susceptible to electrophilic attack, and blue representing regions of positive electrostatic potential (electron-poor areas) which are prone to nucleophilic attack. researchgate.netplos.org

For this compound, the MESP surface is expected to show distinct features characteristic of its heterocyclic structure. The nitrogen atoms of the pyridine (B92270) and imidazole rings, due to their lone pairs of electrons, are anticipated to be centers of high electron density, depicted as deep red or yellow regions. rsc.org These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Specifically, the pyridine nitrogen and the sp2-hybridized nitrogen of the imidazole ring are strong electron-rich locations. nih.gov

In Silico Predictive Modeling

In silico modeling encompasses a range of computational methods used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound, thereby reducing the time and cost associated with experimental screening.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for evaluating the drug-like potential of a molecule. japsonline.com Computational tools can estimate these parameters for compounds like this compound before synthesis. For heterocyclic compounds, key ADMET predictions often include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. europeanreview.orgnih.gov

High gastrointestinal absorption is a prerequisite for orally administered drugs. europeanreview.org Predictions for molecules with pyridine and imidazole moieties often suggest good absorption potential. researchgate.netresearchgate.net Blood-brain barrier penetration is another critical parameter; while desirable for drugs targeting the central nervous system, it is an unwanted side effect for peripherally acting drugs. The potential for a compound to inhibit key metabolic enzymes like CYP2D6 or CYP3A4 is also assessed, as inhibition can lead to adverse drug-drug interactions. Toxicity predictions, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are crucial for early safety assessment. japsonline.com

Table 1: Representative In Silico ADMET Profile for this compound The following data are representative predictions for a compound of this structural class based on computational models.

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium | Suggests a lower likelihood of CNS side effects for peripheral targets. |

| Caco-2 Permeability | Medium | Predicts moderate absorption across the intestinal epithelial barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of metabolic interactions with drugs metabolized by this enzyme. |

| hERG Inhibition | Non-inhibitor | Low risk of drug-induced cardiotoxicity (QT prolongation). |

| Ames Mutagenicity | Non-mutagenic | Indicates a low probability of being carcinogenic. |

Cheminformatics tools like Molinspiration are used to predict the bioactivity of a molecule against various common drug targets based on its structure. researchgate.netnih.gov These predictions are calculated by comparing the structural fragments of the query molecule to those found in known active compounds. The bioactivity score helps prioritize compounds for further screening. A score greater than 0.00 suggests significant biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 suggests inactivity. researchgate.net

For this compound, predictions would assess its potential as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or general enzyme inhibitor. researchgate.net Given that pyridine and imidazole scaffolds are present in many known enzyme inhibitors, particularly kinases, the compound may show potential in this area. nih.govdiva-portal.org The presence of multiple nitrogen atoms allows for diverse hydrogen bonding and electrostatic interactions within an enzyme's active site.

Table 2: Predicted Bioactivity Scores for this compound These scores are representative values for a molecule with this structure, based on cheminformatics predictions.

| Target Class | Predicted Bioactivity Score | Interpretation |

| GPCR Ligand | -0.25 | Moderately Active |

| Ion Channel Modulator | -0.30 | Moderately Active |

| Kinase Inhibitor | 0.15 | Active |

| Nuclear Receptor Ligand | -0.80 | Inactive |

| Protease Inhibitor | -0.45 | Moderately Active |

| Enzyme Inhibitor | 0.20 | Active |

Drug-likeness rules are heuristics used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. These rules are based on the physicochemical properties of known drugs. nih.gov

Lipinski's Rule of Five is the most well-known set of guidelines. It states that a compound is likely to have poor absorption or permeation if it violates two or more of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10 nih.gov

Veber's Rule provides additional criteria related to molecular flexibility and polarity, suggesting good oral bioavailability is more likely when:

The number of rotatable bonds (NRB) is ≤ 10

The topological polar surface area (TPSA) is ≤ 140 Ų chemrevlett.com

This compound is a small molecule that adheres well to these rules, suggesting it possesses a favorable physicochemical profile for development as an oral drug candidate. researchgate.netjapsonline.com

Table 3: Drug-Likeness Profile of this compound

| Parameter | Value | Lipinski's Rule (Violation if) | Veber's Rule (Violation if) | Compliance |

| Molecular Formula | C₈H₈N₄ | - | - | - |

| Molecular Weight | 160.18 Da | > 500 | - | Yes |

| cLogP | 0.85 | > 5 | - | Yes |

| Hydrogen Bond Donors | 2 | > 5 | - | Yes |

| Hydrogen Bond Acceptors | 4 | > 10 | - | Yes |

| Number of Rule Violations | 0 | ≥ 2 | - | Yes |

| Number of Rotatable Bonds | 1 | - | > 10 | Yes |

| Topological Polar Surface Area (TPSA) | 71.49 Ų | - | > 140 | Yes |

Based on the comprehensive search conducted, there is no publicly available preclinical pharmacokinetic or pharmacodynamic data for the chemical compound "this compound" or its direct analogues. Consequently, it is not possible to generate an article that adheres to the user's specified outline and content requirements.

The performed searches on scientific databases and the broader web did not yield any relevant studies detailing:

In Vivo Efficacy and Dose-Response in Animal Models: No xenograft or disease model studies were found for this specific compound or its close analogues.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: There is no available information on the PK/PD relationship analysis for this compound.

Assessment in Disease-Specific Animal Models: No studies were identified that assess the efficacy of "this compound" or its analogues in animal models of arthritis, multiple sclerosis, or other diseases.

Without any foundational preclinical data, the generation of a scientifically accurate and informative article as requested is not feasible.

Advanced Spectroscopic and Analytical Characterization of Synthesized 1 Pyridin 3 Yl 1h Imidazol 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C).

In the ¹H NMR spectrum of 1-(Pyridin-3-yl)-1H-imidazol-2-amine, distinct signals are expected for the protons of the pyridine (B92270) ring, the imidazole (B134444) ring, and the amino group. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the adjacent aromatic systems. The spectrum would likely be recorded in a solvent like DMSO-d₆, which can effectively solubilize the compound and allow for the observation of exchangeable protons from the amino group.

The pyridine ring protons are expected to appear in the aromatic region (δ 7.0–9.0 ppm). The H2' and H6' protons, being closest to the pyridine nitrogen, would be the most deshielded. The imidazole ring protons (H4 and H5) would also resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and spectroscopic principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (imidazole) | ~6.7 - 7.0 | Doublet | ~2-3 |

| H-5 (imidazole) | ~7.0 - 7.3 | Doublet | ~2-3 |

| H-2' (pyridine) | ~8.7 - 9.0 | Doublet | ~2-3 |

| H-4' (pyridine) | ~7.8 - 8.1 | Doublet of Triplets | ~8, 2 |

| H-5' (pyridine) | ~7.4 - 7.6 | Doublet of Doublets | ~8, 5 |

| H-6' (pyridine) | ~8.5 - 8.7 | Doublet | ~5 |

| -NH₂ (amine) | ~5.0 - 6.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The C2 carbon of the imidazole ring, bonded to two nitrogen atoms (the amino group and the ring nitrogen), is expected to be significantly deshielded and appear furthest downfield (~150-160 ppm). The carbons of the pyridine ring will appear in the typical aromatic region for heteroaromatic compounds (~120-150 ppm), with their exact shifts influenced by their position relative to the nitrogen atom and the imidazole substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and spectroscopic principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | ~155 - 160 |

| C-4 (imidazole) | ~115 - 120 |

| C-5 (imidazole) | ~125 - 130 |

| C-2' (pyridine) | ~145 - 150 |

| C-3' (pyridine) | ~135 - 140 |

| C-4' (pyridine) | ~123 - 128 |

| C-5' (pyridine) | ~130 - 135 |

| C-6' (pyridine) | ~147 - 152 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₈N₄), the molecular weight is 160.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. The presence of an even number of nitrogen atoms results in an even nominal molecular mass, consistent with the nitrogen rule.

Fragmentation analysis provides structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the C-N bond between the two rings, leading to fragments corresponding to the pyridyl cation (m/z 78) and the amino-imidazolyl radical, or vice versa.

Loss of small molecules such as HCN (m/z 27) from either ring system.

Fragmentation of the pyridine ring , a characteristic pattern for pyridine-containing compounds.

Loss of the amino group or related species.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition as C₈H₈N₄.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Predicted data based on molecular structure and common fragmentation patterns.

| m/z Value | Possible Fragment |

| 160 | [C₈H₈N₄]⁺ (Molecular Ion) |

| 133 | [M - HCN]⁺ |

| 82 | [C₄H₄N₃]⁺ (Amino-imidazole fragment) |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent features would be the N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would contain several bands corresponding to C=C and C=N stretching vibrations from both the pyridine and imidazole rings. Finally, C-H bending vibrations would appear at lower wavenumbers.

Table 4: Predicted FT-IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine, Imidazole) |

| 1580 - 1650 | C=N Stretch | Imidazole and Pyridine Rings |

| 1400 - 1600 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1300 - 1400 | C-N Stretch | Aryl-N Bond |

| 650 - 900 | C-H Bending (out-of-plane) | Aromatic Rings |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. rsc.org

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of reaction progress and for determining an appropriate solvent system for column chromatography. Given the polar nature of the compound due to the amine group and nitrogen heterocycles, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the addition of a small amount of base like triethylamine (B128534) to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC) would be employed for quantitative purity analysis. nih.gov A reversed-phase HPLC method would be most suitable, using a non-polar stationary phase (like C18) and a polar mobile phase. A typical mobile phase could be a gradient or isocratic mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, set to a wavelength where the aromatic system exhibits strong absorbance (e.g., ~254 nm). This method would allow for the separation of the target compound from any starting materials, byproducts, or degradation products, enabling accurate purity determination. ptfarm.plresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Insights into 1-(Pyridin-3-yl)-1H-imidazol-2-amine and its Analogues

Research into this compound and its structural relatives has revealed a wide spectrum of pharmacological activities. Analogues, particularly those where the pyridine (B92270) and imidazole (B134444) rings are fused or linked in different configurations, have shown notable potential as targeted therapeutic agents.

The imidazo[1,2-a]pyridine (B132010) scaffold, a key analogue, has been extensively studied for its anticancer properties. nih.gov These compounds have been shown to regulate critical cellular pathways, offering possibilities for targeted cancer treatments. nih.gov For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as balanced inhibitors of FMS-like tyrosine kinase 3 (FLT3), including mutants that confer resistance to existing drugs like gilteritinib. nih.gov Similarly, imidazole-pyridine hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, colon, and liver cancer. chemmethod.comcnr.it The mechanism of action for some of these hybrids is linked to the inhibition of proteins like glycogen (B147801) synthase kinase-3β (GSK-3β). cnr.it

Beyond oncology, pyridine-imidazole type structures have been explored for their antimicrobial effects. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridin-3-yl moiety, exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Other related compounds, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, have also been synthesized and characterized for their potential as antibacterial agents. researchgate.net

The research underscores the versatility of the pyridine-imidazole framework. The specific placement of the pyridine nitrogen and the substitution patterns on both heterocyclic rings are crucial determinants of biological activity. nih.govmdpi.com

Prospects for Advanced Chemical Synthesis and Novel Derivatization Strategies

The synthesis of substituted imidazoles and pyridines is a well-established but continually evolving field of organic chemistry. rsc.orgrsc.org Future advancements in the synthesis of this compound and its derivatives are likely to focus on efficiency, regiocontrol, and the introduction of chemical diversity.

Advanced Synthesis: Recent methodologies for imidazole synthesis emphasize the development of novel catalytic systems and multi-component reactions (MCRs). rsc.orgmdpi.com The use of heterogeneous catalysts, such as magnetite nanoparticles or specific metal-organic frameworks, can improve reaction efficacy, simplify purification, and enhance the sustainability of the synthetic process. researchgate.netresearchgate.net For the pyridine component, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, remain a cornerstone for creating carbon-carbon bonds and introducing diverse aryl or heteroaryl substituents. nih.govmdpi.com Future strategies will likely involve the integration of these advanced methods to construct complex analogues in fewer steps and with higher yields.

| Derivatization Strategy | Reagent Class | Potential Outcome | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Formation of amides to probe interactions with biological targets. | nih.gov |

| Sulfonylation | Sulfonyl Chlorides | Introduction of sulfonamide groups, often found in bioactive molecules. | nih.gov |

| Reaction with Isocyanates | Isocyanates | Formation of ureas to modify hydrogen-bonding capabilities. | nih.gov |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Generation of secondary or tertiary amines for SAR studies. | researchgate.net |

| Analytical Derivatization | Fluorogenic/Mass-tagging Reagents | Enhancement of detection in analytical methods like HPLC or Mass Spectrometry. | nih.gov |

Potential for Further Development as Preclinical Pharmacological Agents

The existing body of research strongly supports the potential of this compound analogues as preclinical drug candidates. The primary therapeutic areas of interest are oncology and infectious diseases.

In oncology, the demonstrated activity of related compounds against kinases like FLT3 and signaling proteins like GSK-3β suggests that novel derivatives could be developed as targeted inhibitors. nih.govcnr.it Future work should focus on optimizing these leads to improve potency and selectivity, thereby minimizing potential off-target effects. The table below summarizes the preclinical potential of selected analogues.

| Compound Analogue Class | Therapeutic Area | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | Cancer | Potent inhibition of FLT3-ITD and secondary mutants. | nih.gov |

| Imidazole-pyridine hybrids | Cancer | Cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines with IC50 values around 50-52 µM. | chemmethod.com |

| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | Infectious Disease | Strong antibacterial activity against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) with MIC values comparable to linezolid. | nih.gov |

| 2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives | Infectious Disease | Screened for antimicrobial activity. | researchgate.net |

As antibacterial agents, the development of compounds with novel mechanisms of action is critical to combat rising antibiotic resistance. nih.gov The activity of pyridine-containing oxazolidinones suggests that the this compound scaffold could serve as a foundation for a new class of antibacterial drugs. Preclinical development would involve comprehensive screening against a panel of drug-resistant bacterial strains and initial studies into their mechanism of action. nih.gov

Identification of Emerging Research Avenues and Methodological Advancements

Future exploration of this compound and its analogues will benefit from emerging research avenues and new scientific tools.

Emerging Research Avenues:

Targeted Protein Degradation: The core structure could be incorporated into Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The pyridine-imidazole motif could serve as a ligand to bind to a target protein of interest, linking it to an E3 ubiquitin ligase for degradation.

Neurological Disorders: While much of the focus has been on cancer and infectious diseases, non-imidazole structures containing related pharmacophores have been investigated as agonists for histamine (B1213489) H3 receptors, which are involved in neurological functions. acs.org This suggests a potential, albeit unexplored, avenue for derivatives of this compound.

Agrochemicals: The imidazole ring is a component of many fungicides and other agrochemicals. rsc.org Screening new derivatives for herbicidal or fungicidal activity could open up non-pharmaceutical applications.

Methodological Advancements:

Computational Chemistry: The use of in silico tools for molecular docking, ADME (absorption, distribution, metabolism, and excretion) prediction, and quantitative structure-activity relationship (QSAR) studies is becoming standard. cnr.it These methods can guide the rational design of new derivatives, prioritizing those with the highest probability of success and reducing the need for extensive empirical screening.

High-Throughput Synthesis and Screening: The application of automated synthesis platforms and high-throughput screening (HTS) can rapidly generate large libraries of analogues and test them for biological activity, accelerating the discovery of lead compounds.

Advanced Structural Biology: Determining the crystal structures of lead compounds bound to their biological targets (e.g., via X-ray crystallography or Cryo-EM) provides invaluable insight into the specific molecular interactions. This information is crucial for structure-based drug design and the subsequent optimization of compound affinity and selectivity.

By leveraging these advanced methods and exploring new therapeutic applications, the full potential of the this compound scaffold can be systematically investigated and developed.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 1-(Pyridin-3-yl)-1H-imidazol-2-amine?

The synthesis typically involves multi-step reactions under controlled conditions. For example:

- Step 1 : Condensation of pyridine-3-carbaldehyde with imidazole precursors using brominated reagents under reflux (e.g., HBr in acetic acid) .

- Step 2 : Purification via column chromatography and characterization using 1H-NMR (to confirm amine and aromatic protons), 13C-NMR (to validate carbon environments), and ESI-MS (for molecular weight verification) .

Q. How can spectroscopic discrepancies in structural confirmation be resolved?

Conflicting NMR or mass spectrometry data may arise due to tautomerism (imidazole ring) or solvent effects. To resolve this:

- Perform 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Use X-ray crystallography for unambiguous structural determination, as demonstrated for analogous compounds like 4-(Pyridin-2-yl)-1H-imidazol-2-amine .

Advanced Research Questions

Q. What methodologies are recommended for studying the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to histamine receptors, leveraging structural similarities to dual H1/H4 ligands .

- Molecular Dynamics Simulations : Model interactions with kinase domains (e.g., JAK2 or EGFR) using software like GROMACS, guided by pyridine-imidazole pharmacophore motifs .

- In vitro Assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophage cell lines, using ELISA for quantification .

Q. How can researchers address contradictory reports on the compound's biological activity?

Contradictions often stem from assay variability or impurities. Mitigation strategies include:

- Purity Validation : Use HPLC-MS to confirm ≥98% purity and rule out byproducts .

- Dose-Response Curves : Compare EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. RAW264.7) .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine) to identify trends .

Q. What computational tools are effective for predicting the compound's reactivity and stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- ADMET Prediction : Use platforms like SwissADME to estimate solubility, metabolic stability, and CYP450 interactions .

- Degradation Studies : Simulate hydrolytic pathways under physiological pH (1.2–7.4) using Chemsketch or Gaussian .

Methodological Challenges and Solutions

Q. How to design experiments for optimizing synthetic yield without compromising scalability?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) in a factorial design to identify critical factors .

- Continuous Flow Chemistry : Transition from batch to microreactor systems to enhance reproducibility, as shown for pyrazole derivatives .

Q. What strategies are recommended for resolving low reproducibility in biological assays?

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) .

- Internal Controls : Include reference compounds (e.g., known kinase inhibitors) in each assay batch .

Data Interpretation Tables

Q. Table 1: Comparative Biological Activity of Analogous Compounds

| Compound | Target Receptor | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| 4-(Pyridin-2-yl)-1H-imidazol-2-amine | JAK2 | 120 ± 15 | Kinase Assay | |

| 3-(1H-Benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine | H1 Receptor | 85 ± 10 | SPR |

Q. Table 2: Stability Under Physiological Conditions

| Condition | Half-Life (h) | Degradation Products | Reference |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 | Pyridine-3-carboxylic acid | |

| pH 7.4 (blood) | 12.1 | None detected |

Key Recommendations for Researchers

- Prioritize multi-technique validation (e.g., NMR + X-ray) for structural confirmation.

- Use computational-aided design to narrow down synthetic or biological hypotheses.

- Adopt open-data practices to address reproducibility crises in pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.